Cas no 93778-10-0 (Benzenamine,4-[(2-aminophenyl)methyl]-2-(1-methylethyl)-)

Benzenamine,4-[(2-aminophenyl)methyl]-2-(1-methylethyl)- structure
93778-10-0 structure
Product name:Benzenamine,4-[(2-aminophenyl)methyl]-2-(1-methylethyl)-
CAS No:93778-10-0
MF:C16H20N2
MW:240.343403816223
CID:809957
PubChem ID:3022323

Benzenamine,4-[(2-aminophenyl)methyl]-2-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-[(2-aminophenyl)methyl]-2-(1-methylethyl)-
    • 4-[(2-aminophenyl)methyl]-2-isopropylaniline
    • 4-[(2-aminophenyl)methyl]-2-propan-2-ylaniline
    • 4-[(2-Aminophenyl)methyl]-2-(1-methylethyl)benzenamine
    • EINECS 298-143-9
    • 4-((2-Aminophenyl)methyl)-2-isopropylaniline
    • Benzenamine, 4-[(2-aminophenyl)methyl]-2-(1-methylethyl)-
    • SCHEMBL10942111
    • DTXSID90239625
    • 5Y88AS82YT
    • 93778-10-0
    • NS00039611
    • Inchi: InChI=1S/C16H20N2/c1-11(2)14-10-12(7-8-16(14)18)9-13-5-3-4-6-15(13)17/h3-8,10-11H,9,17-18H2,1-2H3
    • InChI Key: QGUUNOJHENWOKQ-UHFFFAOYSA-N
    • SMILES: CC(C)C1=C(C=CC(=C1)CC2=CC=CC=C2N)N

Computed Properties

  • Exact Mass: 240.162649
  • Monoisotopic Mass: 240.162649
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 52

Experimental Properties

  • Density: 1.075
  • Boiling Point: 409.9°C at 760 mmHg
  • Flash Point: 241.4°C
  • Refractive Index: 1.617

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